molecular formula C22H20F2N4O3 B12638578 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide

3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide

Cat. No.: B12638578
M. Wt: 426.4 g/mol
InChI Key: SOCVSQWSTFQYNP-IBGZPJMESA-N
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Description

3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indole moiety, an imidazolidinone ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide typically involves multiple steps, including the formation of the indole and imidazolidinone rings, followed by their coupling with the fluorophenyl group. Common reagents used in these reactions include fluorinated indole derivatives, imidazolidinone precursors, and fluorophenyl amines. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine atoms in the indole and phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the biological activity of fluorinated indole derivatives and their interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can contribute to the compound’s stability and binding affinity, while the fluorophenyl group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetic acid, ethyl ester: A compound with a similar indole structure but different functional groups.

    2-{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile: Another fluorinated indole derivative with distinct functional groups and applications.

Uniqueness

3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide is unique due to its combination of fluorinated indole, imidazolidinone, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20F2N4O3

Molecular Weight

426.4 g/mol

IUPAC Name

3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C22H20F2N4O3/c23-14-2-1-3-16(10-14)26-20(29)7-6-19-21(30)28(22(31)27-19)9-8-13-12-25-18-5-4-15(24)11-17(13)18/h1-5,10-12,19,25H,6-9H2,(H,26,29)(H,27,31)/t19-/m0/s1

InChI Key

SOCVSQWSTFQYNP-IBGZPJMESA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)CC[C@H]2C(=O)N(C(=O)N2)CCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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